
3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione: is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic acyl substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .
科学的研究の応用
Chemistry: In chemistry, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug discovery. It has been investigated for its anticonvulsant, anti-inflammatory, and anticancer activities . Its derivatives have been studied for their ability to inhibit various enzymes and receptors, making it a valuable tool in pharmacology research.
Industry: In the industrial sector, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a key intermediate in the production of various biologically active compounds .
作用機序
The mechanism of action of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, some derivatives of this compound act by inhibiting calcium channels, which is crucial for their anticonvulsant activity . The compound’s structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity and leading to therapeutic effects .
類似化合物との比較
Pyrrolidine-2,5-dione: A closely related compound with similar biological activities.
Pyrrolidine-2-one: Another derivative with significant medicinal properties.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting diverse biological activities
Uniqueness: What sets 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenyl group and the dimethyl substitution on the pyrrolidine ring contribute to its unique pharmacological profile, making it a valuable compound in drug discovery .
特性
CAS番号 |
6144-74-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
3,4-dimethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
XIVXEDQMZOROKE-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)N(C1=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
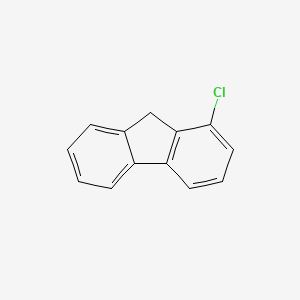
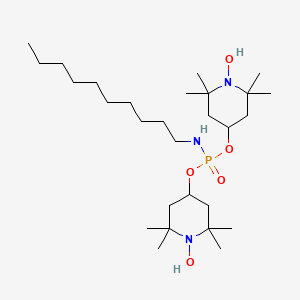
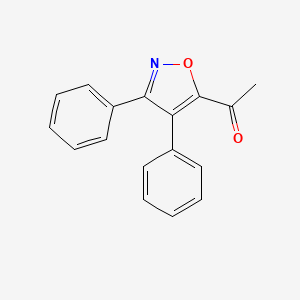
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
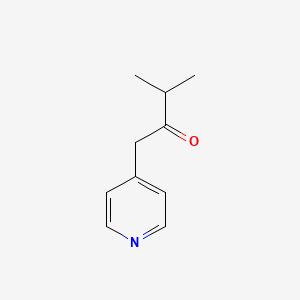
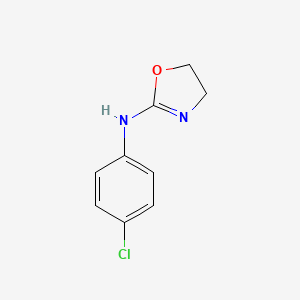
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
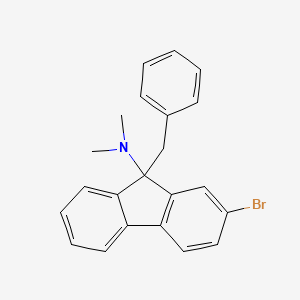
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
